Uridine 5'-monophosphate disodium salt is a nucleotide that plays a crucial role in various biological processes, particularly in the synthesis of ribonucleic acid. It is classified as a pyrimidine mononucleotide and is involved in the metabolism of nucleotides, serving as a precursor for uridine 5'-triphosphate and cytidine 5'-triphosphate. The compound has the chemical formula and a molecular weight of approximately 368.14 g/mol .
The synthesis of uridine 5'-monophosphate disodium salt can be achieved through several methods:
The molecular structure of uridine 5'-monophosphate disodium salt features:
Uridine 5'-monophosphate disodium salt participates in various chemical reactions:
The mechanism of action of uridine 5'-monophosphate disodium salt primarily involves its conversion into other nucleotides that are essential for RNA synthesis.
Uridine 5'-monophosphate disodium salt has several scientific applications:
The terminal steps of de novo pyrimidine biosynthesis culminate in the formation of uridine 5′-monophosphate (UMP) through the action of uridine monophosphate synthase (UMPS), a bifunctional enzyme in eukaryotes. Human UMPS (HsUMPS) contains two catalytic domains: orotate phosphoribosyltransferase (OPRT) and orotidine 5′-monophosphate decarboxylase (OMPDC). The OPRT domain catalyzes the transfer of ribose-5-phosphate from phosphoribosyl pyrophosphate (PRPP) to orotate, yielding orotidine 5′-monophosphate (OMP). Subsequently, the OMPDC domain decarboxylates OMP to form UMP, exhibiting extraordinary catalytic efficiency with a rate enhancement of approximately 10^17-fold compared to the uncatalyzed reaction [1] [5].
Structural studies reveal that human UMPS exists in a dynamic equilibrium between enzymatically active dimers and inactive multimeric condensates. The dimeric form adopts an S-shaped configuration essential for catalytic function, while polymerization into biomolecular condensates serves as a metabolic storage mechanism. This equilibrium is sensitive to substrate availability and active-site perturbations. Disruption of this assembly disrupts pyrimidine biosynthesis regulation, evidenced by mass spectrometry showing dysregulated metabolic flux when condensate formation is prevented [1]. The OMPDC domain functions as an obligate dimer, with residues from both protomers contributing to a shared active site that positions OMP optimally for decarboxylation. The catalytic mechanism involves substrate destabilization through ground-state electrostatic strain and transition-state stabilization via a conserved Asp-Lys-Asp catalytic triad [1].
Table 1: Kinetic Parameters of Human UMPS Domains
Domain | Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (M⁻¹s⁻¹) |
---|---|---|---|---|
OPRT | Orotate | 2.0 ± 0.2 | 0.74 | 3.7 × 10⁵ |
OMPDC | OMP | Not reported | ~39 | >10⁷ |
Following its synthesis, UMP undergoes sequential phosphorylation to form uridine triphosphate (UTP), which serves as both an RNA precursor and a metabolic intermediate for cytidine triphosphate (CTP) synthesis. UMP kinase (UMPK) initiates this process by transferring a phosphate group from ATP to UMP, yielding uridine diphosphate (UDP). This reaction is functionally coupled to nucleoside diphosphate kinase (NDPK), which catalyzes the transfer of the terminal phosphate from ATP to UDP, generating UTP. The phosphorylation cascade exhibits the following stoichiometry:
UMP + ATP → UDP + ADPUDP + ATP → UTP + ADP
CTP synthesis occurs through the amination of UTP by CTP synthetase (CTPS), which consumes glutamine as the nitrogen donor. This ATP-dependent reaction establishes a critical branch point in pyrimidine metabolism, directing nucleotide pools toward cytidine derivatives essential for membrane phospholipid synthesis [3] [7]. The UMP→UTP→CTP pathway is compartmentalized in eukaryotic cells, with UMP phosphorylation occurring primarily in the cytoplasm and CTP synthesis occurring in specific membrane-associated complexes. Metabolic tracer studies demonstrate that isotopic labeling patterns in CTP directly mirror those in UTP, confirming this precursor-product relationship [4].
Table 2: Nucleotide Interconversion Pathways Involving UMP
Product | Enzyme | Cofactors | Biological Function |
---|---|---|---|
UDP | UMP kinase | ATP, Mg²⁺ | Intermediate for UTP synthesis; substrate for glycogen metabolism |
UTP | Nucleoside diphosphate kinase | ATP | RNA synthesis; substrate for CTP synthetase; activator of glycosylation reactions |
CTP | CTP synthetase | ATP, Glutamine | RNA synthesis; precursor for CDP-choline, CDP-ethanolamine, and phospholipid biosynthesis |
Uridine 5′-monophosphate-derived nucleotides play a pivotal regulatory role in phosphatidylcholine biosynthesis via the Kennedy pathway. CTP serves as the essential phosphate donor in the conversion of choline to cytidine diphosphate-choline (CDP-choline), catalyzed by CTP:phosphocholine cytidylyltransferase (CCT). This reaction represents the committed and rate-limiting step in phosphatidylcholine synthesis:
Choline + ATP → Phosphocholine + ADPPhosphocholine + CTP → CDP-choline + PPi
Experimental evidence indicates that uridine 5′-monophosphate disodium salt supplementation significantly enhances CDP-choline synthesis in mammalian systems. In gerbil models, oral administration (0.02-1 mmol/kg) elevated brain CDP-choline levels within 15 minutes, accompanied by increased plasma and brain cytidine concentrations [2] [9]. This metabolic effect stems from the rapid conversion of UMP to UTP, which equilibrates with the CTP pool through nucleoside diphosphate kinase activity.
The regulatory significance extends to intestinal epithelial development, where UMP supplementation (476 mg daily in pigs) significantly reduced diarrhea incidence and enhanced gut maturation. These effects correlated with increased apoptosis in villus tip epithelial cells and reduced expression of jejunal mucosal carbamoyl-phosphate synthetase 2/aspartate transcarbamoylase/dihydroorotase (CAD) and ribonucleotide reductase M2 subunit (RRM2) – key enzymes in de novo pyrimidine synthesis [2]. This suggests UMP-derived nucleotides exert feedback regulation on pyrimidine biosynthesis, modulating metabolic flux according to cellular demands. Furthermore, CDP-choline serves as both a membrane precursor and a signaling molecule, influencing cell cycle progression and differentiation through its metabolic derivatives [1] [9].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9